5-Iodo-2,3-dimethyl-2H-indazole CAS 1150617-94-9 properties
The following technical guide provides an in-depth analysis of 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9), adhering to the specified CAS identifier while addressing the nomenclature discrepancy in the prompt. A Criti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9), adhering to the specified CAS identifier while addressing the nomenclature discrepancy in the prompt.
A Critical Intermediate for Regioselective Indazole Scaffolding in Medicinal Chemistry[1]
Executive Summary & Disambiguation
Compound Identity: 5-Iodo-2-methyl-2H-indazole
CAS Registry Number: 1150617-94-9[1][2][3][4][5][6]
Critical Note on Nomenclature vs. CAS:
The user prompt referenced "5-Iodo-2,3-dimethyl-2H-indazole" alongside CAS 1150617-94-9.[1] These are two distinct chemical entities.
CAS 1150617-94-9 refers to 5-Iodo-2-methyl-2H-indazole (Mono-methylated at N2).[1][3][5][6]
CAS 1234616-40-0 refers to 5-Iodo-2,3-dimethyl-2H-indazole (Dimethylated).[1]
Decision: This guide strictly follows the CAS 1150617-94-9 identifier as the primary source of truth, as it is the unique numerical fingerprint.[1] However, downstream functionalization to the 2,3-dimethyl analog is discussed in the "Applications" section.[1]
Scientific Significance:
5-Iodo-2-methyl-2H-indazole is a high-value pharmacophore building block.[1] Unlike the thermodynamically stable 1H-indazoles, the 2H-indazole isomer offers unique vector orientation for drug design, particularly in kinase inhibitors (e.g., VEGFR, ALK) and Ghrelin O-acyltransferase (GOAT) inhibitors.[1] The C5-iodo handle serves as a versatile entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3 position remains open for electrophilic functionalization (halogenation, arylation).[1]
Physicochemical Profile
The following data establishes the baseline identity for quality control and analytical verification.
Soluble in DMSO, DMF, DCM; Sparingly soluble in water.[1]
SMILES
CN1C=C2C=C(I)C=CC2=N1
InChI Key
FIQGETDPEXQPPK-UHFFFAOYSA-N
Synthetic Methodology
The synthesis of 2-substituted indazoles is challenging due to the thermodynamic preference for N1-alkylation.[1] To selectively access the N2-methylated product (CAS 1150617-94-9), specific protocols utilizing "hard" alkylating agents or steric control are required.[1]
Protocol: Regioselective N2-Methylation via Meerwein’s Salt
This protocol avoids the N1/N2 mixture often seen with methyl iodide/base conditions by using Trimethyloxonium tetrafluoroborate (Meerwein's salt), which kinetically favors the N2 position in neutral/acidic conditions or through specific solvent effects.[1]
Dissolution: Charge a reaction vessel with 5-Iodo-1H-indazole (1.0 eq) and anhydrous EtOAc (8-10 volumes). Ensure the system is under an inert atmosphere (N₂ or Ar).[1]
Addition: Add Trimethyloxonium tetrafluoroborate (1.5 eq) in portions at room temperature (20–25 °C). Note: Me₃OBF₄ is moisture sensitive; handle rapidly.[1]
Reaction: Stir the resulting suspension at room temperature for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
Quench & Workup:
Cool the mixture to 0–5 °C.
Slowly add water followed by 10% NaOH solution until pH reaches ~12.[3]
Mechanism:[1] This deprotonates the N2-methylated indazolium intermediate to the neutral 2H-indazole.[1]
Isolation:
Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2x).
Combine organics, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the pure 5-Iodo-2-methyl-2H-indazole .
Yield Expectation: 65–85% isolated yield.
Mechanistic Logic & Regioselectivity
Understanding the N1 vs. N2 selectivity is crucial for process optimization.[1]
1H-Indazole (Thermodynamic): The 1H-tautomer is aromatic and more stable.[1] Alkylation under basic conditions (e.g., NaH/MeI) typically yields a mixture favoring N1 (~60:40 or 70:30).[1]
2H-Indazole (Kinetic/Directed): Using Meerwein's salt involves the attack of the neutral indazole (nucleophile) on the highly reactive oxonium species.[1] The electron density distribution and the absence of a strong base initially favor the formation of the N2-methyl cation, which is then deprotonated.[1]
Figure 1: Synthetic pathway from 1H-indazole precursor to the target 2H-indazole and downstream diversification.[1]
Applications in Drug Discovery
The 5-iodo-2-methyl-2H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core for several therapeutic classes.
A. Kinase Inhibitors (VEGFR, ALK)
The 2-methyl-2H-indazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1]
Role of C5-Iodo: The iodine atom is a perfect "handle" for Suzuki-Miyaura coupling .[1] It allows the attachment of aryl or heteroaryl groups (e.g., pyrimidines, pyridines) to extend the molecule into the hydrophobic pocket of the kinase.[1]
Example Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Pazopanib (which uses a 2,3-dimethylindazole) and next-generation ALK inhibitors.[1]
B. Ghrelin O-Acyltransferase (GOAT) Inhibitors
Research indicates that 2-methyl-2H-indazoles are effective cores for GOAT inhibitors, used in metabolic disorder treatments.[1] The stability of the 2-methyl isomer against metabolic N-demethylation makes it superior to some 1-methyl analogs.[1]
C. C3-Functionalization (Accessing the 2,3-Dimethyl Analog)
To access the "2,3-dimethyl" variant mentioned in the prompt (CAS 1234616-40-0):
Bromination: Treat CAS 1150617-94-9 with NBS (N-bromosuccinimide) to yield 3-bromo-5-iodo-2-methyl-2H-indazole .[1]
Methylation: Perform a Palladium-catalyzed cross-coupling (e.g., with methylboronic acid) or a lithium-halogen exchange followed by methylation to install the C3-methyl group.[1]
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
Storage: Light sensitive (Iodine-carbon bond stability).[1] Store at 2–8 °C under inert gas.
Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[1]
References
Synthesis of 2H-Indazoles via Meerwein Salt: Ambeed Technical Data for CAS 55919-82-9 & 1150617-94-9. (Methodology for N2-methylation).
Ghrelin O-acyltransferase (GOAT) Inhibitors: Patent US2012/28984.[1] (Describes the use of 5-iodo-2-methyl-2H-indazole as an intermediate).
Indazole Scaffolds in Drug Design: Zhang, et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1] Molecules, 2018.[1][7][9][10] (Review of 1H vs 2H indazole bioactivity). [1]
Sigma-Aldrich Product Specification: 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9).[1][3][4][5][6] (Physical properties and CAS verification).[1][4] [1]
Palladium-Catalyzed Functionalization: Giraud, F., et al. "C3-Indazole Functionalization: A Review." (Downstream chemistry of 3-iodo/bromo indazoles).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Iodo-2,3-dimethyl-2H-indazole Solubility in Organic Solvents
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
The compound 5-Iodo-2,3-dimethyl-2H-indazole represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike the more common 1H-indazole tautomers, the 2H-indazole core—locked via
-methylation at the 2-position—exhibits distinct electronic and solubility profiles. The presence of the 5-iodo moiety serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 2,3-dimethyl substitution pattern modulates lipophilicity and crystal lattice energy.
This guide addresses the solubility challenges associated with this scaffold. Due to the absence of public, standardized solubility datasets for this specific analog, this document provides a predictive solubility landscape derived from structural congeners and a self-validating experimental protocol for precise determination in your laboratory.
To understand the solubility behavior of 5-Iodo-2,3-dimethyl-2H-indazole, we must analyze its structural components.
Core Scaffold (2H-Indazole): The fixed 2H-tautomer eliminates the hydrogen bond donor capacity associated with the N-H of 1H-indazoles. This generally lowers the melting point compared to 1H-analogs but increases solubility in aprotic organic solvents.
Substituents (2,3-Dimethyl): These alkyl groups increase lipophilicity (+
effect) and disrupt potential - stacking interactions slightly compared to the planar unsubstituted core, potentially aiding dissolution in organic media.
Halogen (5-Iodo): The iodine atom significantly increases molecular weight and lipophilicity (LogP). It introduces a "heavy atom effect," often reducing solubility in polar protic solvents (alcohols) while enhancing interaction with polarizable solvents (DCM, chloroform).
Theoretical Descriptors (Estimated)
Property
Estimated Value
Impact on Solubility
Molecular Weight
~272.09 g/mol
Moderate; amenable to small-molecule solvent systems.
LogP (Octanol/Water)
2.8 – 3.4
Lipophilic; predicts poor aqueous solubility, high affinity for DCM/EtOAc.
H-Bond Donors
0
High solubility in aprotic solvents; no self-aggregation via H-bonds.
H-Bond Acceptors
2 (N atoms)
Potential for interaction with protic solvents (MeOH, EtOH).[1]
Solubility Landscape in Organic Solvents
The following categorization is based on empirical data from homologous 2H-indazole derivatives (e.g., 2-phenyl-2H-indazole, 6-amino-2,3-dimethyl-2H-indazole) and standard solubility principles for halo-heterocycles.
Mechanism: The polarizable iodine atom and the aromatic system interact favorably with chlorinated solvents. The dipolar nature of the indazole ring aligns well with high-dipole aprotic solvents.
Application:
DCM/Chloroform: Ideal for synthetic reactions (iodination, methylation) and liquid-liquid extraction.
DMSO/DMF: Stock solutions for biological assays or high-temperature cross-coupling reactions.
Class B: Moderate Solubility (Temperature Dependent)
Mechanism: While soluble, the lipophilic iodine moiety limits saturation limits in short-chain alcohols at room temperature. Heating significantly improves solubility.
Application:
Ethyl Acetate: Excellent for silica gel chromatography (mobile phase) and extraction.
Ethanol/Methanol:[1] Preferred solvents for recrystallization . The compound is likely soluble at reflux but crystallizes upon cooling.
Class C: Low/Poor Solubility (Anti-Solvents)
Solvents: Water, Diethyl Ether (low to moderate), Hexanes, Heptane, Pentane.
Mechanism: The high lipophilicity (LogP > 2.5) renders the compound insoluble in water. The polar heterocyclic core prevents significant dissolution in non-polar alkanes.
Application:
Hexanes/Heptane: Used to precipitate the product from a concentrated DCM or EtOAc solution (trituration).
Do not rely on literature values alone. Purity profiles (salts vs. free base) significantly alter solubility. Use this standardized workflow to generate internal data.
Workflow Diagram
Figure 1: Step-wise solubility determination workflow for rapid benchtop assessment.
Detailed Methodology
Preparation: Accurately weigh 10.0 mg of 5-Iodo-2,3-dimethyl-2H-indazole into a 1.5 mL clear HPLC vial.
Cap and vortex for 30 seconds. Sonicate for 5 minutes to break crystal lattices.
Observation: If clear, solubility is >100 mg/mL .
Dilution:
If undissolved, add solvent in 100 µL increments, vortexing between additions, up to a total volume of 1.0 mL .
Calculation: If it dissolves at 0.5 mL total, solubility is 20 mg/mL .
Saturation (For Low Solubility):
If particles remain at 1.0 mL (<10 mg/mL), centrifuge the sample (10,000 rpm, 5 min).
Remove the supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Strategic Application: Solvent Selection Logic
Selecting the right solvent is critical for the specific stage of drug development. Use the logic gate below to guide your choice.
Figure 2: Decision matrix for solvent selection based on experimental intent.
Critical Considerations for Researchers
Recrystallization: The most effective purification strategy for this compound is likely Ethanol or an EtOAc/Hexane mixture. Dissolve the crude solid in minimal boiling Ethanol. If it does not precipitate upon cooling to RT, add Hexane dropwise until turbidity appears, then cool to 4°C.
NMR Analysis: While
is standard, the 2H-indazole core can show peak broadening due to concentration effects. DMSO-d6 is recommended for sharp, well-resolved proton signals due to its ability to break up weak aggregates.
Storage: Store stock solutions (DMSO) at -20°C. Avoid storing in DCM/Chloroform for extended periods due to potential slow halogen exchange or photolysis of the C-I bond.
References
PubChem. (2025).[3] Compound Summary: 5-iodo-2-methyl-2H-indazole (CID 40154007).[4] National Library of Medicine. [Link]
Genung, N. E., et al. (2014).[5] "Mild and Efficient One-Pot Synthesis of 2H-Indazoles." Organic Letters, 16(11), 3114-3117. [Link]
Technical Guide: Distinguishing and Controlling 1H- vs. 2H-Indazole Isomers
This guide synthesizes thermodynamic principles, synthetic protocols, and medicinal chemistry applications to distinguish and utilize 1H- and 2H-indazole isomers. Executive Summary Indazole (benzopyrazole) is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
This guide synthesizes thermodynamic principles, synthetic protocols, and medicinal chemistry applications to distinguish and utilize 1H- and 2H-indazole isomers.
Executive Summary
Indazole (benzopyrazole) is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine. Its utility is complicated by annular tautomerism : the migration of a proton between N1 and N2.
1H-Indazole: The thermodynamically dominant form (benzenoid character).[1][2]
2H-Indazole: The kinetically accessible, higher-energy form (quinoid character), often required for specific kinase inhibitor binding modes.
This guide provides the decision frameworks required to selectively synthesize, analytically distinguish, and biologically apply these isomers.
Part 1: Thermodynamic & Structural Fundamentals
The Tautomeric Equilibrium
The core distinction lies in the electronic distribution of the fused ring system.
1H-Indazole (Benzenoid): Possesses a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically more stable by approximately 2.4 – 4.5 kcal/mol in the gas phase and non-polar solvents.
2H-Indazole (Quinoid): Requires an ortho-quinoid electronic arrangement in the benzene ring to maintain conjugation, raising the ground-state energy. However, this form possesses a significantly higher dipole moment (~3.4 D vs 1.5 D for 1H), meaning polar solvents and intermolecular hydrogen bonding (dimerization) can stabilize the 2H form, sometimes shifting the equilibrium in solution.
Visualization of Isomerism
The following diagram illustrates the tautomeric shift and the resulting electronic character.
Caption: Tautomeric equilibrium favoring the 1H-form in vacuo, though the 2H-form becomes accessible via solvent stabilization or specific substitution.
Part 2: Synthetic Selectivity (Protocols)[3][4]
Controlling regioselectivity during alkylation is the primary challenge. The nitrogen nucleophilicity is driven by the interplay of Coulombic attraction (favoring N2) and Thermodynamic stability (favoring N1).
Decision Matrix: Selecting the Right Protocol
Desired Isomer
Control Type
Key Reagents
Mechanism
N1-Alkylated
Thermodynamic
NaH / THF or Cs₂CO₃ / DMF
The anion equilibrates to the most stable product (N1).
N2-Alkylated
Kinetic
R-Imidates / Acid or R₃O⁺BF₄⁻
Exploits the higher electron density/nucleophilicity of N2 in the neutral/transition state.
Objective: Synthesize 1-methyl-1H-indazole.
Mechanism: Deprotonation creates an ambient anion. Steric freedom and thermodynamic relaxation favor the N1 position.
Reagents: Indazole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), Anhydrous THF.
Procedure:
Cool THF solution of indazole to 0°C.
Add NaH portion-wise (gas evolution). Stir 30 min to ensure complete deprotonation (formation of sodium indazolide).
Add Methyl Iodide dropwise.
Warm to RT and stir for 2-4 hours.
Critical Control: High temperatures or highly polar aprotic solvents (DMF) can sometimes increase N2 mixtures. THF is preferred for N1 selectivity due to ion-pairing effects.
Objective: Synthesize 2-alkyl-2H-indazole.
Mechanism: Direct alkylation of the neutral species often targets N2 due to the lone pair availability and higher HOMO coefficient at N2 in the neutral tautomer.
Procedure: The imidate activates under Lewis acid conditions, facilitating
-like attack by the N2 lone pair.
Synthetic Workflow Diagram
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer.
Part 3: Analytical Characterization
Distinguishing the isomers requires observing the symmetry and electronic environment of the pyrazole ring.
NMR Spectroscopy (The Gold Standard)
The most reliable method for differentiation is
C NMR and N HMBC .
Feature
1H-Indazole Derivative
2H-Indazole Derivative
Causality
C3 Chemical Shift
132 – 136 ppm
115 – 125 ppm
N2-substitution disrupts the aromatic current less than N1, but the quinoid character of 2H shields C3 relative to 1H.
N Shift (N1)
Shielded
Deshielded
Direct attachment of alkyl group vs. lone pair.
NOESY / ROESY
NOE between N-Alkyl and C7-H
NOE between N-Alkyl and C3-H
Critical Diagnostic: The N2-substituent is spatially close to the C3 proton. The N1-substituent is close to C7-H.
Self-Validating Protocol:
Run a 1D
H NMR. Identify the singlet at ~8.0 ppm (C3-H).
Run a 1D NOESY irradiating the N-alkyl group.
If enhancement is seen at C3-H , it is the 2H-isomer .
If enhancement is seen at the aromatic doublet (C7-H), it is the 1H-isomer .
X-Ray Crystallography
1H-Indazoles: Typically form chains or catemers via H-bonding.[3]
2H-Indazoles: Frequently form centrosymmetric dimers in the solid state.[4] This is a stabilizing interaction that compensates for the lower thermodynamic stability of the monomer.
Part 4: Medicinal Chemistry Implications[3][8][9][10][11]
Binding Mode & Kinase Selectivity
In kinase drug discovery, the indazole is often used to bind to the hinge region of the ATP binding pocket. The isomer choice dictates the Hydrogen Bond Donor (HBD) / Acceptor (HBA) vector.
1H-Indazole Mode:
N1 is HBA (if alkylated) or HBD (if free).
N2 is HBA.
Application: Mimics the Adenine purine core.
2H-Indazole Mode:
N1 is HBA.
N2 is HBA (if alkylated) or HBD (if free).
Application: Used when the protein requires a donor vector at the "2-position" equivalent.
Metabolic Stability
N1-substituted indazoles are generally more metabolically stable. N2-substituted indazoles can be more susceptible to oxidative metabolism or N-dealkylation by CYPs due to the higher energy/reactivity of the quinoid system, though this is highly substituent-dependent.
References
Mechanism of Selective Alkylation:
Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[5]
Source: WuXi Biology.
URL:[Link]
Regioselectivity & DFT Analysis:
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
Thermodynamic Stability:
Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[4][6]
Source: Journal of Organic Chemistry (via NIH PubMed).
URL:[Link]
Medicinal Chemistry Review:
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Source: Molecules (via NIH PMC).
URL:[Link]
5-Iodo-2,3-dimethyl-2H-indazole: A Linchpin Scaffold for Kinase & Epigenetic Modulators
[1] Executive Summary 5-Iodo-2,3-dimethyl-2H-indazole represents a specialized, high-value intermediate in modern medicinal chemistry.[1] Unlike the more common 1H-indazole tautomers found in early-generation drugs, this...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Iodo-2,3-dimethyl-2H-indazole represents a specialized, high-value intermediate in modern medicinal chemistry.[1] Unlike the more common 1H-indazole tautomers found in early-generation drugs, this scaffold leverages the 2H-indazole "fixed tautomer" geometry, stabilized by the N2-methyl group.[1] The addition of the C3-methyl group creates a steric lock, preventing rotation and enhancing metabolic stability, while the C5-iodine serves as a versatile handle for palladium-catalyzed cross-coupling.[1]
This guide details the chemical utility, synthesis, and application of this scaffold, specifically focusing on its role in developing Type II kinase inhibitors and BET bromodomain inhibitors where the 2,3-dimethyl motif acts as a bioisostere for acetyl-lysine mimics.[1]
Part 1: Chemical Architecture & Pharmacophore Logic[1]
The "Fixed Tautomer" Advantage
Indazoles exist in a tautomeric equilibrium between 1H and 2H forms, with 1H being thermodynamically favored.[1] However, the 2H-isoform often exhibits superior binding kinetics in kinase pockets due to a distinct hydrogen bond acceptor/donor profile.[1]
N2-Methylation: Permanently locks the heterocycle in the 2H-form, exposing the N1 lone pair as a specific hydrogen bond acceptor.[1]
C3-Methylation: Fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks the metabolically labile C3 position.[1]
The C5-Iodo Handle
The iodine atom at position 5 is strategically placed.[1] In many kinase binding modes, the indazole core binds to the hinge region.[1] The C5 vector points towards the solvent-exposed front or the ribose binding pocket , allowing for the attachment of solubilizing groups or "warheads" via Suzuki-Miyaura or Buchwald-Hartwig couplings without disrupting the primary hinge binding interaction.[1]
Figure 1: Pharmacophore dissection of the 5-iodo-2,3-dimethyl-2H-indazole scaffold.
Part 2: Synthesis & Experimental Protocols
The synthesis of this specific isomer requires controlling the regioselectivity of methylation and iodination.[1] The most robust route avoids the mixture issues of methylating 5-iodo-1H-indazole by instead building the 2,3-dimethyl core first, followed by regioselective electrophilic iodination.[1]
Add methylhydrazine dropwise followed by catalytic acetic acid.
Reflux for 4 hours. Monitor by TLC (formation of fluorescent spot).
Concentrate in vacuo.[1] Redissolve in DCM, wash with NaHCO3, dry over MgSO4.
Purification: Flash chromatography (Hexane/EtOAc) to isolate the 2,3-dimethyl-2H-indazole.
Note: The 2,3-dimethyl isomer is formed via the hydrazone intermediate which cyclizes.[1] The N-methyl group of the hydrazine preferentially attacks the ketone, leading to the N2-methyl product.[1]
Workup: Extract with EtOAc. Wash with brine.[1][4]
Purification: Recrystallization from Ethanol/Water or column chromatography.[1]
Mechanism:[1][4][5] The C3 position is blocked by a methyl group.[1] The 2H-indazole ring is electron-rich.[1] Electrophilic aromatic substitution favors position 5 (para to the N1 atom) over position 6 or 4 due to electronic resonance stabilization.[1]
Part 3: Medicinal Chemistry Applications[1][4][5][8][10][11]
Scaffold Hopping in BET Inhibition
Bromodomain and Extra-Terminal (BET) inhibitors typically recognize the acetyl-lysine binding pocket.[1] The 3,5-dimethylisoxazole is a classic headgroup for this (e.g., in I-BET151).[1] The 2,3-dimethyl-2H-indazole serves as a bioisostere with improved metabolic stability.[1]
Application: The 5-iodo group allows for the attachment of the "linker-tail" moiety that extends out of the ZA channel in BRD4 proteins.[1]
Reaction: Sonogashira coupling with an alkyne-linker followed by reduction, or Suzuki coupling with a phenyl-sulfonamide boronic acid.[1]
Kinase Inhibitor Design (Type II)
In kinase inhibitors, the indazole N1 acts as the H-bond acceptor for the hinge region (e.g., interacting with the backbone NH of the hinge residue).[1]
Vector Analysis: The C5-iodo position directs substituents into the solvent front.[1] This is ideal for attaching solubilizing moieties (e.g., morpholine, piperazine) or fragments that interact with the P-loop.[1]
This guide serves as a Technical Safety & Handling Monograph for 5-Iodo-2,3-dimethyl-2H-indazole . It goes beyond a standard Safety Data Sheet (SDS) by integrating operational context, chemical stability logic, and emerg...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Technical Safety & Handling Monograph for 5-Iodo-2,3-dimethyl-2H-indazole . It goes beyond a standard Safety Data Sheet (SDS) by integrating operational context, chemical stability logic, and emergency response architectures tailored for research environments.
Chemical Identity & Characterization
Core Logic: Accurate identification is the first line of defense. The "2H" designation is critical; it indicates the methylation pattern on the nitrogen ring, which significantly alters solubility and reactivity compared to 1H-isomers.
Parameter
Specification
Chemical Name
5-Iodo-2,3-dimethyl-2H-indazole
CAS Number
1234616-40-0
Molecular Formula
C₉H₉IN₂
Molecular Weight
272.09 g/mol
Structure Description
Indazole core with a fixed N-methyl at position 2, a C-methyl at position 3, and an iodine substituent at position 5.
Pale yellow to yellow (Characteristic of iodinated heterocycles)
Hazard Identification & Risk Assessment
Scientific Rationale: While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with similar halogenated indazoles (e.g., 6-iodo-1H-indazole) mandates a Warning classification. The iodine moiety introduces potential for sensitization and thyroid interaction upon chronic exposure, though acute risks are primarily irritant-based.
Expert Insight: The Carbon-Iodine (C-I) bond is the "weak link" in this molecule. It is susceptible to homolytic cleavage by UV light, leading to the release of iodine radicals and gradual degradation of the compound (discoloration to brown).
Storage Protocol
Temperature: Refrigerate (2–8°C). Thermal energy can accelerate deiodination.
Light Protection:CRITICAL. Store in amber vials wrapped in aluminum foil.
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>3 months) is required to prevent oxidative degradation of the methyl groups.
Workflow Diagram: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound from receipt to disposal, emphasizing the "Light Exclusion" rule.
Figure 1: Operational lifecycle emphasizing the critical control point of light-protected storage to prevent C-I bond cleavage.
Emergency Response Architecture
Causality: Emergency actions are dictated by the chemical properties. The iodine content means thermal decomposition (fire) will release violet iodine vapors (
), which are highly corrosive to the respiratory tract.
, or alcohol-resistant foam.[3] Do NOT use high-pressure water jets (spreads contamination).
Action: Firefighters must wear SCBA.[4] If violet smoke is visible, evacuate downwind immediately.
First Aid Logic Tree
Figure 2: Decision logic for immediate first aid response.[3] Note that iodine-based compounds can cause delayed respiratory edema.
Physical & Chemical Properties
Data Integrity: Experimental values for this specific isomer are sparse in public databases. The values below represent a synthesis of specific catalog data and calculated properties based on the 2,3-dimethylindazole scaffold.
Property
Value/Description
Source/Note
Appearance
Pale yellow crystalline solid
Visual inspection (iodine trace)
Melting Point
120–145°C (Predicted)
Analogous to 3-iodo-1H-indazole (135°C)
Solubility (Water)
Negligible (< 0.1 mg/mL)
Lipophilic scaffold
Solubility (Organic)
Soluble in DMSO, DMF, DCM, Methanol
Standard for methylated indazoles
Partition Coeff. (LogP)
~2.8 (Predicted)
Indicates cell permeability
Decomposition
>200°C
Releases vapors
Stability & Reactivity
Reactivity Profile: The C-5 iodine is a handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). It is chemically stable under neutral conditions but reactive toward palladium catalysts and strong nucleophiles.
Incompatible Materials:
Strong Oxidizers: Can oxidize the methyl groups or the hydrazine moiety.
Strong Bases: May cause deprotonation if residual NH exists (unlikely in 2,3-dimethyl system) or attack the iodine.
Since full toxicological testing (LD50) is rarely available for specific research intermediates:
Sensitization: Iodinated organic compounds carry a risk of skin sensitization. Minimize repeated contact.
Genotoxicity: Indazoles are generally bioactive; treat as a potential DNA intercalator or enzyme inhibitor until proven otherwise.
Chronic Effects: The iodine atom can impact thyroid function upon significant systemic absorption.
Disposal Considerations
Protocol:
Classification: Hazardous Chemical Waste (Halogenated).
Segregation: Do NOT mix with acid waste (risk of HI gas evolution) or oxidizers.
Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize iodine/HI emissions).
References
Amadis Chemical. (2025).[1][2][4] 5-Iodo-2,3-dimethyl-2H-indazole Catalog Data. Retrieved from [Link]
PubChem. (2025).[5] Compound Summary for Indazole Derivatives (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
Application Note: Regioselective Synthesis of 5-Iodo-2,3-dimethyl-2H-indazole
This Application Note is designed for researchers and drug discovery chemists requiring a robust, regioselective synthesis of 5-Iodo-2,3-dimethyl-2H-indazole starting from 5-iodo-1H-indazole . The protocol addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery chemists requiring a robust, regioselective synthesis of 5-Iodo-2,3-dimethyl-2H-indazole starting from 5-iodo-1H-indazole .
The protocol addresses the two primary synthetic challenges inherent to this scaffold:
C3-Functionalization: Introducing a methyl group at the C3 position while preserving the chemically sensitive C5-iodide.
N2-Regioselectivity: Overcoming the thermodynamic preference for N1-alkylation to selectively install the methyl group at N2.
Executive Summary & Strategic Analysis
The target molecule, 5-Iodo-2,3-dimethyl-2H-indazole , is a critical pharmacophore, structurally related to tyrosine kinase inhibitors like Pazopanib. The synthesis from 5-iodo-1H-indazole requires a divergent strategy because direct alkylation of the starting material typically yields a mixture of N1 and N2 isomers without addressing the C3-methyl requirement.
The Synthetic Logic
We employ a "C3-First, N2-Last" strategy. Attempting to methylate N2 first (to form 2-methyl-5-iodo-2H-indazole) renders the C3 position electron-rich but difficult to lithiate selectively due to the labile C5-iodine (Lithium-Halogen exchange risk).
Therefore, the optimized route proceeds as follows:
Electrophilic Iodination: Conversion to 3,5-diiodo-1H-indazole.
Chemoselective Cross-Coupling: Exploiting the electronic differentiation between C3-I (heteroaryl) and C5-I (aryl) to selectively methylate C3.
Regioselective N2-Alkylation: Utilizing a Trimethyl Orthoformate (TMOF) mediated rearrangement to lock the kinetic N2-tautomer.
Reaction Pathway Visualization
The following flow chart illustrates the critical path and decision nodes for this synthesis.
Figure 1: Synthetic workflow highlighting the chemoselective Suzuki coupling and regioselective N-methylation.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Diiodo-1H-indazole
Objective: Activate the C3 position for subsequent functionalization.
Mechanism: Base-mediated electrophilic aromatic substitution.
Reagents:
5-Iodo-1H-indazole (1.0 equiv)
Iodine (
) (1.2 equiv)
Potassium Hydroxide (KOH) (2.5 equiv)
Solvent: DMF (Dimethylformamide)
Protocol:
Dissolve 5-iodo-1H-indazole (10 g, 41 mmol) in DMF (100 mL) at ambient temperature.
Add solid KOH pellets (5.75 g, 102 mmol) in one portion. The solution may darken.
Add solid Iodine (12.5 g, 49 mmol) portion-wise over 15 minutes to control the exotherm.
Stir the reaction mixture at 25°C for 3 hours . Monitor by TLC (EtOAc/Hexane 1:3). The starting material (
) should disappear, replaced by a less polar spot ().
Quench: Pour the mixture into ice-water (500 mL) containing 10%
(sodium thiosulfate) to neutralize excess iodine.
Isolation: Stir for 30 minutes until a heavy precipitate forms. Filter the solid, wash with water (3 x 100 mL), and dry in a vacuum oven at 50°C.
Yield: Expect 90-95% of an off-white solid.
Step 2: Chemoselective Synthesis of 5-Iodo-3-methyl-1H-indazole
Objective: Install the C3-methyl group without affecting the C5-iodine.
Critical Insight: The C3-iodine bond (imidoyl-like) is more electron-deficient and undergoes oxidative addition with Palladium faster than the C5-iodine (aryl).
Reagents:
3,5-Diiodo-1H-indazole (1.0 equiv)
Methylboronic acid (1.1 equiv)
Catalyst:
(5 mol%)
Base:
(2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane
Protocol:
In a pressure tube or round-bottom flask, suspend 3,5-diiodo-1H-indazole (5.0 g, 13.5 mmol) and Methylboronic acid (0.89 g, 14.8 mmol) in 1,4-Dioxane (50 mL).
Degas the solvent by bubbling Nitrogen for 15 minutes.
Add
(0.78 g, 0.67 mmol) and degassed solution (20 mL).
Thermal Cycle: Heat to 85°C for 4–6 hours .
Caution: Do not overheat (>100°C) or extend time unnecessarily, as this promotes double-coupling (dimethylation).
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and water (50 mL). Separate layers.
Extract aqueous layer with EtOAc (2 x 50 mL). Dry combined organics over
Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The mono-methylated product elutes before any trace bis-methylated byproduct.
Yield: Expect 65-75%.
Step 3: Regioselective Synthesis of 5-Iodo-2,3-dimethyl-2H-indazole
Objective: Selective methylation of N2.
Method: Trimethyl Orthoformate (TMOF) mediated alkylation.[2]
Why this works: Direct alkylation with MeI/Base favors the thermodynamic N1 isomer. The TMOF method proceeds via an imidate intermediate that rearranges to the kinetically favored N2-methyl species, often used in Pazopanib precursor synthesis.
Reflux: Heat the mixture to reflux (110°C) for 12–18 hours.
Monitoring: Monitor by HPLC or NMR. The N2-methyl isomer (Target) is typically more polar than the N1-isomer on silica but distinct by NMR (N-Me shift: N2-Me
4.0-4.1 ppm vs N1-Me 3.9 ppm).
Workup: Cool to RT. Quench with saturated
solution. Extract with DCM (3 x 30 mL).
Purification: The reaction is highly selective, but purification is required to remove traces of N1 isomer. Recrystallize from EtOAc/Heptane or perform column chromatography (EtOAc/Hexane).
Yield: Expect 70-80%.
Analytical Data Summary
The following table summarizes the expected analytical signatures for validation.
Feature
5-Iodo-1H-indazole (SM)
3,5-Diiodo-1H-indazole
5-Iodo-3-methyl-1H-indazole
5-Iodo-2,3-dimethyl-2H-indazole
C3 Substituent
Proton ( 8.0-8.2)
Iodine
Methyl ( 2.5-2.6)
Methyl ( 2.6-2.7)
N-Methyl
None
None
None
Singlet ( 4.0-4.1 ppm)
Mass Spec (M+H)
245
371
259
273
Appearance
White/Beige Solid
Off-white Solid
White Solid
Pale Yellow Solid
Troubleshooting & Optimization
Issue: Loss of C5-Iodine in Step 2.
Cause: Oxidative addition at C5 is competing.
Solution: Switch catalyst to
, which often favors heteroaryl halides (C3) over aryl halides (C5) due to bite angle effects. Lower temperature to 60°C and extend time.
Issue: N1 vs N2 Selectivity in Step 3.
Cause: High temperatures can sometimes induce thermodynamic equilibration back to N1.
Solution: If TMOF fails, use Trimethyloxonium tetrafluoroborate (Meerwein salt) in DCM at RT. This powerful alkylating agent kinetically favors the N2 position (the more nucleophilic nitrogen in the neutral tautomer) to form the indazolium salt, which might require careful handling or deprotonation if over-alkylated. However, the TMOF route is generally superior for obtaining the neutral 2H-indazole directly.
References
BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Retrieved from
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(03), 275-280.[2] Retrieved from [2]
Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry.
ChemicalBook. (2025). Synthesis of 5-iodo-1H-indazole and derivatives. Retrieved from
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties. The ability to strategically introduce molecular diversity at specific positions on the indazole ring is paramount for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the functionalization of heteroaryl halides.
This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 5-iodo-2,3-dimethyl-2H-indazole. The N-alkylation and the presence of the methyl group at the 2 and 3 positions, respectively, influence the electronic properties of the indazole ring system. The iodo-substituent at the C5 position offers a reactive handle for palladium-catalyzed cross-coupling, with the reactivity order of aryl halides being I > Br > OTf >> Cl. This document will delve into the critical parameters of the reaction, offer optimized protocols, and provide troubleshooting guidance to enable researchers to successfully synthesize novel 5-aryl-2,3-dimethyl-2H-indazoles.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-2,3-dimethyl-2H-indazole, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Method
Introduction: The Strategic Role of the Indazole Scaffold in Kinase Inhibition
An Application Guide to 5-Iodo-2,3-dimethyl-2H-indazole: A Core Intermediate for Kinase Inhibitor Synthesis Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 5-Iodo-2,3-dimethyl-2H-indazole: A Core Intermediate for Kinase Inhibitor Synthesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made them one of the most intensively pursued targets in modern drug discovery.[2][3] Within the vast chemical space explored for kinase inhibitors, the indazole ring system has emerged as a "privileged scaffold."[1][3][4][5] Its rigid, bicyclic structure is adept at mimicking the adenine region of ATP, enabling it to form critical hydrogen bonding interactions within the highly conserved ATP-binding pocket of kinases.[1][6] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature this core moiety, underscoring its therapeutic significance.[2][3][7]
This guide focuses on a particularly valuable, functionalized intermediate: 5-Iodo-2,3-dimethyl-2H-indazole . This molecule is strategically designed for efficient library synthesis. The iodine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical functionalities.[8][9] The dimethyl substitution pattern on the indazole core can influence critical pharmacological properties, including solubility, metabolic stability, and the potential for specific hydrophobic interactions within the target kinase.[1][6][10]
This document serves as a comprehensive technical resource for researchers, providing detailed protocols, mechanistic insights, and practical troubleshooting advice for leveraging 5-Iodo-2,3-dimethyl-2H-indazole in the synthesis of novel kinase inhibitors.
Physicochemical and Handling Properties
Proper handling and storage are paramount for ensuring the integrity and reactivity of the starting material. Below are the key properties of 5-Iodo-2,3-dimethyl-2H-indazole.
Note: While data for the exact 5-iodo-2,3-dimethyl isomer can be sparse, the properties listed are based on closely related and isomeric structures available in chemical databases and supplier information.[10][11] Researchers should always refer to the specific Certificate of Analysis provided by their supplier.
The synthetic utility of 5-Iodo-2,3-dimethyl-2H-indazole is primarily realized through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than a corresponding C-Br or C-Cl bond, facilitating efficient oxidative addition to the palladium catalyst under milder conditions.[12] This section details the protocols for the two most critical transformations in kinase inhibitor synthesis: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
General workflow for functionalizing 5-Iodo-2,3-dimethyl-2H-indazole.
Suzuki-Miyaura Coupling: Building the Core Carbon Skeleton
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, essential for introducing aryl or heteroaryl moieties that can occupy specific pockets within the kinase active site.[9][13][14]
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a reliable choice for many substrates, but catalysts like Pd(dppf)Cl₂ are often more effective for heteroaryl couplings as the dppf ligand is more electron-rich and can stabilize the palladium center throughout the catalytic cycle.[14][15]
Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The presence of water is often necessary to solubilize and activate these inorganic bases.[15]
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is standard, balancing the solubility of the organic starting materials and the inorganic base.[14][15]
Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine 5-Iodo-2,3-dimethyl-2H-indazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid/ester (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[14][15]
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a substrate concentration of approximately 0.1 M.
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).[14][15]
Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is consumed (typically 4–16 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Use a fresh batch of catalyst. Screen alternative catalysts (e.g., Pd(dppf)Cl₂). Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system adequately dissolves all components.[15]
Formation of Homocoupled Boronic Acid
Reaction rate is too slow, allowing for side reactions.
Increase the temperature moderately. Consider a more active catalyst/ligand system to accelerate the desired cross-coupling.
Dehalogenation (Loss of Iodine)
Presence of reducing agents or protic sources.
Ensure solvents are anhydrous (if the protocol does not require water). Ensure the inert atmosphere is maintained.
Buchwald-Hartwig Amination: Installing the Hinge-Binding Moiety
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, which are pivotal for many kinase inhibitors.[16] The resulting amino group often serves as a key hydrogen bond donor or acceptor that anchors the inhibitor to the "hinge region" of the kinase, a backbone segment connecting the N- and C-lobes of the enzyme.[6]
Causality Behind Experimental Choices:
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, Xantphos) are required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[8][16] Pre-formed palladium pre-catalysts that incorporate these ligands are often used for convenience and improved reactivity.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can be incompatible with sensitive functional groups.[17] Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with the right ligand and solvent combination.[8]
Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are typically used to ensure the stability of the reactive intermediates and the strong base.[8][18]
Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a robust inert atmosphere, add 5-Iodo-2,3-dimethyl-2H-indazole (1.0 equiv.), the desired amine (1.1–1.5 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02–0.05 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv. or NaOtBu, 1.5 equiv.) to a dry reaction vessel.
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a substrate concentration of 0.1–0.2 M.
Reaction: Seal the vessel and heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6–24 hours). Note that executing this chemistry in the presence of base-sensitive functional groups can be challenging.[19]
Work-up: Cool the reaction to room temperature. Carefully quench by adding water or a saturated aqueous NH₄Cl solution. Dilute with an organic solvent like ethyl acetate.
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Mechanism of Action & Biological Evaluation
Indazole-based inhibitors, including those derived from 5-Iodo-2,3-dimethyl-2H-indazole, most commonly function as ATP-competitive inhibitors.[1][6] They occupy the ATP binding site, preventing the kinase from phosphorylating its downstream substrates and thereby blocking the signal transduction cascade.
Inhibition of a signaling cascade by an ATP-competitive kinase inhibitor.
Protocols for Evaluating Inhibitor Potency
Once novel compounds are synthesized, their inhibitory activity must be quantified. This is typically done using biochemical and cell-based assays.
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[20]
Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the target kinase, its specific substrate peptide, and ATP in a buffered solution.
Inhibitor Addition: Add the newly synthesized indazole derivatives at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Incubation: Incubate the plate at a set temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence signal using a plate reader.
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
This assay determines if an inhibitor can block kinase activity within a living cell by measuring the phosphorylation of a downstream substrate.[20]
Cell Treatment: Plate cells (e.g., a cancer cell line known to depend on the target kinase) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
Pathway Stimulation: If necessary, stimulate the signaling pathway with an appropriate growth factor to ensure the target kinase is active in the control cells.
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe a separate blot or strip the first one and re-probe for the total amount of the substrate protein as a loading control.
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration indicates effective target engagement in a cellular context.
References
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC, National Center for Biotechnology Information. [Link]
Process for the preparation of substituted indazoles.
5-iodo-2-methyl-2H-indazole | C8H7IN2. PubChem, National Center for Biotechnology Information. [Link]
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PMC, National Center for Biotechnology Information. [Link]
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed, National Center for Biotechnology Information. [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC, National Center for Biotechnology Information. [Link]
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
Technical Support Center: A Researcher's Guide to Separating 1H and 2H-Dimethyl Indazole Isomers
Welcome to the technical support center for navigating the complexities of dimethyl indazole isomer separation. As a Senior Application Scientist, I understand that the successful isolation of 1H and 2H regioisomers is a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of dimethyl indazole isomer separation. As a Senior Application Scientist, I understand that the successful isolation of 1H and 2H regioisomers is a frequent and critical challenge for researchers in medicinal chemistry and drug development. These isomers, while structurally similar, often possess distinct physicochemical and pharmacological profiles, making their pure, isolated forms essential for accurate biological evaluation and intellectual property development.[1]
This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to troubleshoot and optimize your separation strategies effectively. We will delve into the fundamental property differences between these isomers and translate that knowledge into practical, field-proven methodologies.
Frequently Asked Questions (FAQs): Understanding the Isomers
This section addresses the foundational knowledge required to approach the separation challenge logically.
Q1: What are the key physical and chemical differences between 1H and 2H-dimethyl indazole isomers?
A1: The primary distinction lies in the position of the substituent on the nitrogen atom of the pyrazole ring, which leads to significant differences in their electronic structure and physical properties. The 1H-isomer is generally the more thermodynamically stable form.[2][3] This stability difference is reflected in their physical properties. For instance, the 2H-indazole isomer typically exhibits a larger dipole moment compared to its 1H counterpart, making it more polar.[1][3] This difference in polarity is the cornerstone of successful chromatographic separation.
Q2: Why is the 1H-indazole isomer typically more stable?
A2: The enhanced stability of the 1H-tautomer is rooted in its electronic configuration. The 1H-isomer possesses a benzenoid-like structure, which confers greater aromatic character. This is thermodynamically more favorable than the quinonoid-like structure of the 2H-tautomer.[4] This inherent stability difference acts as the primary thermodynamic driving force for the potential isomerization of the 2H product to the more stable 1H form, particularly under equilibrium conditions such as prolonged heating or exposure to acid/base.[4]
Q3: How can I definitively identify the 1H and 2H isomers after separation?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for unambiguous isomer identification.[1][2] Both ¹H and ¹³C NMR spectra display characteristic and predictable differences.
¹H NMR: The chemical shifts of the protons on the indazole core are diagnostic. For a 2H-indazole, the H3 proton is generally shielded (appears at a lower chemical shift) compared to the H3 proton in the corresponding 1H-isomer. Conversely, the H7 proton in a 2H-indazole is often deshielded (appears at a higher chemical shift).[4]
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and the bridgehead carbon C7a, are also distinct between the two isomers and serve as excellent diagnostic markers.[2][4][5][6]
For absolute confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the correlation between the methyl protons and the nitrogen-connected carbons of the indazole ring, providing unequivocal proof of the substitution pattern.
Troubleshooting Guide: Overcoming Common Separation Hurdles
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My 1H and 2H isomers are co-eluting or have very poor separation during silica gel column chromatography. What are my options?
A1: This is a common challenge due to the structural similarity of the isomers. The key is to exploit the subtle difference in their polarity. Since the 2H-isomer is generally more polar, it will have a stronger affinity for the silica stationary phase.
Troubleshooting Steps:
Optimize the Mobile Phase: If your isomers are eluting too quickly with poor separation, decrease the polarity of your eluent. For example, if you are using a 30% Ethyl Acetate in Hexane system, try reducing it to 15-20%. Conversely, if the compounds are not moving, increase the polarity incrementally. Systems like Dichloromethane/Methanol or Toluene/Ethyl Acetate can also provide different selectivity.[7][8]
Switch to Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% Hexane or Toluene) and gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate or Acetone). This can help sharpen the elution bands and improve resolution between closely eluting spots.
Consider a Different Stationary Phase: While silica gel is the default, other stationary phases may offer better selectivity. Alumina (neutral or basic) can be effective.[7] For more challenging separations, consider reverse-phase chromatography where the elution order would be inverted (the more polar 2H-isomer would elute first).
Improve Column Packing and Loading: Ensure your column is packed uniformly without any air gaps. Load your crude product in a minimal amount of solvent to start with a narrow band.
Caption: Troubleshooting workflow for poor column chromatography separation.
Q2: I successfully isolated the 2H-dimethyl indazole, but subsequent analysis shows it contains the 1H-isomer. How can I prevent this isomerization?
A2: This is a classic problem stemming from the lower thermodynamic stability of the 2H-isomer. Isomerization can be triggered during workup or purification.[4]
Preventative Measures:
Avoid Harsh pH: Acidic or basic conditions during aqueous workup can catalyze the rearrangement. Aim for neutral pH washes (e.g., with brine) whenever possible.[4]
Minimize Heat Exposure: High temperatures during solvent evaporation (rotary evaporator) or while running a column can provide the activation energy needed for isomerization. Always concentrate your fractions at reduced pressure and low temperature.
Limit Purification Time: The longer the 2H-isomer is on a stationary phase like silica gel (which can be slightly acidic), the higher the chance of on-column isomerization. Use flash column chromatography for rapid purification.[4]
Prompt Analysis: Analyze and store your purified 2H-isomer promptly, preferably at low temperatures, to prevent post-purification conversion.
Q3: I am trying to separate the isomers by recrystallization, but I'm getting a mixed solid or very low yield. What am I doing wrong?
A3: Recrystallization is a powerful technique that exploits differences in solubility.[9][10] Success hinges on finding a solvent (or solvent system) in which one isomer is significantly less soluble than the other at cooler temperatures.[11][12]
Common Pitfalls and Solutions:
Incorrect Solvent Choice: The ideal solvent should dissolve your isomer mixture completely at its boiling point but have low solubility for one isomer upon cooling.[12] You must perform systematic solubility tests with small amounts of your mixture in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexane or water).
Cooling Too Rapidly: Crash-cooling the solution by placing it directly into an ice bath will lead to the rapid precipitation of both isomers and trap impurities. Allow the solution to cool slowly to room temperature first to promote the selective crystallization of the less soluble isomer. Once crystals have formed, you can then move it to an ice bath to maximize the yield of the pure compound.[11]
Using Too Much Solvent: Dissolving your crude product in the absolute minimum amount of boiling solvent is critical.[12] Using an excessive volume will keep your desired product in solution even after cooling, resulting in a very low or no yield.
Experimental Protocols & Methodologies
These protocols provide detailed, step-by-step guidance for the most common separation and analysis techniques.
Caption: Decision workflow for selecting an initial separation strategy.
This method is often the most reliable for separating dimethyl indazole isomers.
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will show good separation between the two isomer spots with the lower spot having an Rf value of ~0.2-0.3.
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
Sample Loading: Dissolve your crude isomer mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin eluting with the mobile phase determined from your TLC analysis. If separation is poor, a shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) is highly recommended.
Fraction Collection: Collect fractions systematically and monitor them by TLC to identify which fractions contain your pure, separated isomers.
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure, keeping the bath temperature below 40°C to prevent potential isomerization.[4]
For analytical-scale separation or purification of small quantities, HPLC offers superior resolution.
Column Selection: A normal-phase column (e.g., silica, cyano) is often a good starting point. For reverse-phase HPLC, a C18 or Phenyl-Hexyl column can be effective.[13] Phenyl-based columns can offer unique π-π interactions that aid in separating aromatic isomers.[13]
Mobile Phase Selection (Normal Phase): Start with a mobile phase of Hexane or Heptane with a small percentage of a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting condition could be 95:5 Hexane:IPA.
Mobile Phase Selection (Reverse Phase): Use a mixture of Acetonitrile and Water or Methanol and Water. A gradient elution from ~50% to 100% organic solvent is a common starting point.
Detection: Use a UV detector set to a wavelength where both isomers absorb, typically around 210 nm and 300 nm.[14]
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5). For difficult separations, isocratic elution may provide better results than a gradient once the optimal mobile phase composition is found.[15][16]
Protocol 3: Isomer Characterization by NMR Spectroscopy
This protocol outlines the final and most crucial step: confirming the identity of your separated products.
Sample Preparation: Dissolve 5-10 mg of your purified, dry isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[17]
Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (400 MHz or higher is recommended).[17][18]
Spectral Analysis (Key Differentiators):
¹H NMR: Compare the chemical shifts of the aromatic protons. Look for the characteristic upfield shift of H3 and downfield shift of H7 in the 2H-isomer relative to the 1H-isomer.[4]
¹³C NMR: Compare the chemical shifts of the carbons in the pyrazole ring, especially C3 and C7a, which are known to be diagnostic.[2][4]
HMBC: For the N1-methyl isomer, look for a 3-bond correlation from the methyl protons to C7a. For the N2-methyl isomer, look for a 3-bond correlation from the methyl protons to C3. This provides definitive evidence of the substitution site.
By combining a systematic separation approach with robust analytical characterization, researchers can confidently isolate and validate the 1H and 2H isomers of dimethyl indazoles for their downstream applications.
References
BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem.
Barber, E. J., & Phillips, C. S. G. (1964). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Analytical Chemistry, 36(12), 2434-2435.
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs.
ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image].
Pinto, D. C. G. A., Silva, A. M. S., Levillain, J., & Elguero, J. (2006).
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 248-261.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(5), 674.
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Rojkiewicz, M., et al. (2020). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA).
BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
University of Colorado Boulder. (n.d.).
Antonides, L. H., et al. (2019). Enantiospecific synthesis, chiral separation and biological activity of four indazole-3-carboxamide-type synthetic cannabinoid receptor agonists. Frontiers in Chemistry, 7, 321.
BenchChem. (2025). Avoiding Isomerization During 2H-Indazole Synthesis. BenchChem.
Asghar, M., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(23), 16453-16470.
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Image].
CORE. (n.d.).
Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry.
Fruchier, A., & Elguero, J. (1979). NMR Studies in the Heterocyclic Series. XXIII. - 13C Spectra of Indazole and 3-Azido-Indazole in Acidified Dimethylsulfoxid Solutions. Spectroscopy Letters, 12(11-12), 809-814.
Gumieniczek, A., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784.
Gumieniczek, A., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784.
Technical Support Center: Recrystallization of 5-Iodo-2,3-dimethyl-2H-indazole
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-2,3-dimethyl-2H-indazole. Due to the limited availability of experimental data fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-2,3-dimethyl-2H-indazole. Due to the limited availability of experimental data for this specific compound in public literature, this document leverages established principles of crystallization and data from structurally related iodo-indazole analogues to provide a robust framework for developing a successful purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and solubility of 5-Iodo-2,3-dimethyl-2H-indazole?
A1: Based on its molecular structure and data from similar compounds, 5-Iodo-2,3-dimethyl-2H-indazole is expected to be a solid at room temperature.[1] Indazole derivatives are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[1][2] The presence of the iodo- and dimethyl- groups suggests moderate polarity. Its solubility in common recrystallization solvents will need to be determined experimentally, which is the foundational step of this guide.
Q2: What is the core principle for selecting an effective recrystallization solvent?
A2: The fundamental principle of recrystallization is based on differential solubility.[3] An ideal solvent will dissolve the target compound (5-Iodo-2,3-dimethyl-2H-indazole) completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., room temperature or in an ice bath).[4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the supernatant after crystallization).[5]
Q3: What are good starting solvents to screen for the recrystallization of this compound?
A3: Given the heterocyclic aromatic nature of the indazole core, a range of solvents with varying polarities should be tested. Good starting points include:
Alcohols: Ethanol, Methanol, Isopropanol.
Esters: Ethyl acetate.
Ketones: Acetone.
Apolar Solvents: Hexanes, Heptane, Toluene.
Mixed Solvent Systems: Combinations like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane are often effective when a single solvent is not ideal.[6][7]
Q4: When should I use a single solvent versus a mixed-solvent system?
A4: A single-solvent system is preferable for its simplicity when you can find a solvent that meets the ideal criteria described in A2.[8] However, you should opt for a mixed-solvent system when no single solvent is suitable. This is often the case when your compound is either too soluble or too insoluble in common solvents. In a mixed-solvent system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating the onset of precipitation.[8][9]
Recrystallization Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of the solution as a liquid phase because the solution is supersaturated above the melting point of the solid. This is often caused by cooling the solution too rapidly or using a solvent in which the compound's melting point is lower than the solution's temperature.[10]
Corrective Actions:
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[10]
Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth or paper towels, before placing it in an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[11]
Modify the Solvent System: If the problem persists, the solvent may be unsuitable. If using a single solvent, try one with a lower boiling point. If using a mixed system, try altering the ratio of the "good" solvent to the "anti-solvent".[10]
Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A2: The failure to crystallize upon cooling indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[10]
Inducement Techniques:
Scratch the Flask: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystals to begin forming.[10]
Add a Seed Crystal: If you have a small amount of pure 5-Iodo-2,3-dimethyl-2H-indazole, add a single tiny crystal to the supersaturated solution. This provides a template for crystal growth.[10]
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to boil off a small portion of the solvent to increase the concentration, and then allow it to cool again slowly.[12]
Cool to a Lower Temperature: If cooling in a room-temperature water bath, try moving the flask to an ice-water bath, and if necessary, to a freezer, but be mindful that rapid cooling can trap impurities.[5]
Q3: My final yield of pure crystals is very low. How can I improve recovery?
A3: A low yield can result from several factors. It's important to remember that some product loss is inherent to the recrystallization process due to the compound's finite solubility even in the cold solvent.[5]
Optimization Strategies:
Use the Minimum Amount of Hot Solvent: Ensure you are using only the minimum volume of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, reducing the yield.[4]
Ensure Thorough Cooling: Allow the flask to cool in an ice bath for at least 30 minutes, or even longer, to maximize the amount of product that crystallizes out of the solution.[11]
Minimize Transfers: Each transfer of solution or crystals can result in material loss. Plan your steps to minimize the number of vessels used.
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[12]
Q4: The final crystals are still colored. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed by treating the solution with activated charcoal.[5]
Decolorization Protocol:
Dissolve the crude compound in the minimum amount of hot solvent.
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Gently swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[3]
Proceed with the cooling and crystallization of the decolorized filtrate as usual.
Data Presentation: Potential Recrystallization Solvents
The following table provides a starting point for solvent screening. The suitability of each solvent must be determined experimentally.
Solvent
Boiling Point (°C)
Polarity
Potential Suitability & Notes
Ethanol
78
Polar
A common and effective solvent for many organic compounds. Often works well in a mixed system with water.[6]
Methanol
65
Polar
Similar to ethanol but with a lower boiling point. Can be effective.
Isopropanol
82
Polar
A good choice, often used in mixed systems with non-polar solvents like hexanes.[10]
Ethyl Acetate
77
Medium
Frequently used for purification of heterocyclic compounds. Can be paired with hexanes.[10][13]
Acetone
56
Medium
A strong solvent; may show high solubility even when cold. Often used in a mixed system with water or hexanes.[6]
Toluene
111
Non-polar
Good for less polar compounds. Its high boiling point can be advantageous for dissolving stubborn solids.
Hexanes
~69
Non-polar
The compound is likely to be poorly soluble in hexanes, making it an excellent candidate as an "anti-solvent" in a mixed-solvent system.[6]
Experimental Protocols
Workflow for Solvent Selection and Recrystallization
Technical Support Center: Minimizing Side Reactions in 2H-Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indazole functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indazole functionalization. Direct alkylation of the indazole scaffold frequently presents a significant synthetic challenge, often yielding a mixture of N1 and N2-substituted regioisomers.[1][2][3] This resource provides in-depth, field-proven insights and step-by-step protocols to help you minimize side reactions and selectively synthesize the desired 2H-indazole (N2-alkylated) products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My alkylation is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N2-alkylated product?
Answer: Achieving high N2-selectivity involves steering the reaction towards kinetic control or using specific methodologies that intrinsically favor the N2 position. The 1H-indazole tautomer is generally more thermodynamically stable, meaning that conditions allowing for equilibrium often favor the N1-isomer.[3][4][5] To favor the N2 product, consider these proven strategies:
Employ Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a highly effective method that shows a strong preference for producing the N2-alkylated indazole.[1][6][7] This is often the first method to try when aiming for N2-selectivity.
Utilize Acid Catalysis with Trichloroacetimidates: A highly general and selective method for N2-alkylation involves using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agent with a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[8] This approach is powerful as it often avoids the formation of any detectable N1-isomer.[8][9] The proposed mechanism involves activation of the imidate by the acid, facilitating a nucleophilic attack from the N2-position of the indazole.[9]
Leverage Electronic Effects of Substituents: The electronic properties of your indazole substrate are critical. The presence of a strong electron-withdrawing group (EWG) at the C7 position (e.g., -NO₂, -CO₂Me) has been shown to confer excellent N2-regioselectivity (often ≥96%).[5][6][10][11] If your synthetic route allows, using a C7-substituted indazole is a powerful intrinsic control element.
Apply Kinetic Control: Since N2-substituted indazoles are often the kinetically favored product, running the reaction at lower temperatures with shorter reaction times can increase its proportion in the final mixture.[3][4] This approach requires careful optimization and monitoring to avoid equilibration to the more stable N1 isomer.
Question: My reaction is giving a low yield or is not proceeding to completion. What should I check?
Answer: Low conversion can stem from several factors related to reagents and reaction conditions. Here is a checklist to diagnose the issue:
Reagent Quality and Activity:
Base: If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under an inert atmosphere. Old NaH can have a passivated surface of NaOH/Na₂CO₃.
Solvent: Ensure all solvents are strictly anhydrous, especially for moisture-sensitive reagents like NaH.[12]
Alkylating Agent: Verify the purity of your alkylating agent. If it is unstable, consider synthesizing it fresh before use.[12]
Base and Solvent Compatibility: The choice of base and solvent is one of the most critical parameters. For standard alkylations, a base that fails to deprotonate the indazole efficiently will result in a stalled reaction. For instance, weaker bases like potassium carbonate may be ineffective in a solvent like THF.[1] In such cases, switching to a more polar aprotic solvent like DMF or using a stronger base is necessary.[1][12]
Reaction Temperature and Time: Some alkylations are sluggish at room temperature. Monitor the reaction's progress by TLC or LC-MS. If you see little to no conversion, consider gradually increasing the temperature.[12] Conversely, be aware that excessive heat can sometimes promote side reactions or decomposition.
Question: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Answer: Unambiguous characterization of the N1 and N2 regioisomers is crucial. While 1D ¹H NMR can offer clues, 2D NMR experiments are the gold standard for confirmation.
Heteronuclear Multiple Bond Correlation (HMBC): This is the most definitive method.[1]
For an N1-substituted isomer , you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group (specifically the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring.[5][6]
For an N2-substituted isomer , you will observe a 3-bond correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[5][6]
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used. For an N1-isomer, a NOE may be observed between the N-alkyl protons and the C7-proton, whereas for an N2-isomer, a NOE may be seen with the C3-proton.[1]
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so fundamentally challenging?
A1: The challenge arises from the electronic structure of the indazole molecule itself. Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H form is thermodynamically more stable and is therefore the predominant tautomer in solution.[2][3][4] However, upon deprotonation with a base, the resulting indazolide anion has significant electron density on both nitrogen atoms, making them both potent nucleophiles. Direct alkylation can therefore occur at either nitrogen, leading to a mixture of products.
Q2: What are the key factors that influence the N1 vs. N2 alkylation outcome?
A2: The N1:N2 product ratio is a result of a delicate balance of several experimental variables.[3][5]
Base and Solvent System: This is paramount. Strong, non-coordinating bases like NaH in a non-polar aprotic solvent like THF heavily favor N1-alkylation.[1][6] It is proposed that the sodium cation coordinates with the N2 nitrogen and a C3 substituent, sterically blocking attack at N2.[1][2] Polar aprotic solvents like DMF can favor N-alkylation in general but may give different isomer ratios.[12]
Substituent Effects: As mentioned in the troubleshooting guide, the position and electronic nature of substituents are critical. Sterically bulky groups at C3 favor N1 alkylation, while electron-withdrawing groups at C7 strongly favor N2 alkylation.[3][6]
Reaction Temperature: Temperature governs whether a reaction is under kinetic or thermodynamic control. Lower temperatures tend to favor the kinetic N2 product, while higher temperatures allow the reaction to equilibrate to the more stable thermodynamic N1 product.[3][4]
Nature of the Electrophile: The structure of the alkylating agent itself can influence the outcome.[3] Highly reactive electrophiles may react faster, favoring the kinetic product, while specialized electrophiles like trichloroacetimidates can provide intrinsic selectivity.[8]
Q3: Are there alternatives to direct alkylation for preparing pure 2H-indazoles?
A3: Yes. When direct alkylation proves unselective, other synthetic strategies can be employed.
De Novo Synthesis: Ring-forming reactions can build the desired 2H-indazole directly. The Cadogan reaction, a reductive cyclization of nitroaromatic compounds, is a classic example, though it often requires harsh conditions.[13]
Protecting Group Strategies: One can selectively protect one nitrogen to force functionalization at the other. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group often shows excellent regioselectivity for protecting the N2 position, allowing for subsequent chemistry to be directed elsewhere before its removal.[14][15]
Technical Guide: LC-MS Fragmentation Pattern of 5-Iodo-2,3-dimethyl-2H-indazole
Executive Summary This guide details the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 5-Iodo-2,3-dimethyl-2H-indazole , a critical halogenated heterocyclic scaffold used in kinase inhibitor development and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 5-Iodo-2,3-dimethyl-2H-indazole , a critical halogenated heterocyclic scaffold used in kinase inhibitor development and cross-coupling chemistry.
Key Findings:
Precursor Ion: The molecule forms a robust protonated cation
at m/z 273.0 .
Primary Fragmentation: The dominant pathway involves the cleavage of the Carbon-Iodine bond (loss of HI or I•), generating a characteristic fragment at m/z 146.0 .
Differentiation Strategy: The 2H-indazole isomer can be distinguished from its 1H-regioisomer (5-Iodo-1,3-dimethyl-1H-indazole) via Reverse Phase (RP) retention time (2H elutes earlier) and the intensity ratio of the methyl-loss fragment
.
Structural Context & Isomerism[1]
Indazoles exist in two tautomeric forms: 1H and 2H.[1] Upon methylation, these forms become fixed regioisomers. Distinguishing them is vital because their biological activities and metabolic pathways differ significantly.
Feature
Target: 2H-Isomer
Alternative: 1H-Isomer
Structure
5-Iodo-2,3-dimethyl-2H-indazole
5-Iodo-1,3-dimethyl-1H-indazole
Electronic State
Quinoid-like (Less stable)
Benzenoid (Thermodynamically stable)
Polarity
Higher (More polar)
Lower (More lipophilic)
RP-LC Elution
Elutes Earlier
Elutes Later
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol includes internal validation steps.
Materials & Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Method Parameters[2][3][4]
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile and stable fragments.
The "Self-Validating" Logic
Step 1 (System Suitability): Inject a blank (Mobile Phase B). Ensure background noise at m/z 273 is <100 counts.
Step 2 (Isotopic Check): Observe the MS1 spectrum. Iodine is monoisotopic (
). You should NOT see an M+2 peak (characteristic of Cl or Br). If an M+2 peak exists (~1:1 or 3:1 ratio), the sample is contaminated or misidentified.
Step 3 (Retention Check): If a reference standard of the 1H-isomer is available, the target (2H) must elute before the 1H-isomer on a C18 column.
Fragmentation Analysis (MS/MS)
The fragmentation of 5-Iodo-2,3-dimethyl-2H-indazole is driven by the weakness of the C-I bond and the stability of the indazole core.
at m/z 295.0 may be observed if salt content is high.
MS2 Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the molecule undergoes three distinct cleavage events.
Pathway A: De-iodination (Dominant)
The Carbon-Iodine bond is the weakest link.
Transition: m/z 273.0
m/z 146.0
Mechanism: Loss of Iodine radical (I•, 127 Da) or HI (128 Da). In ESI+, the loss of HI is mechanistically favored to maintain charge parity, forming a radical cation or a rearranged stable cation.
Diagnostic Value: High. Confirms presence of Iodine.[2][3][4]
Pathway B: Demethylation
Transition: m/z 273.0
m/z 258.0
Mechanism: Loss of a methyl group (
, 15 Da).
Specificity: The 2H-indazole often shows a lower barrier to methyl loss at the N2 position compared to the N1 position in the 1H-isomer, making this peak relatively more intense in the 2H spectrum at lower collision energies.
Pathway C: Ring Cleavage (High Energy)
Transition: m/z 146.0
m/z 119.0
Mechanism: Loss of HCN (27 Da) from the de-iodinated core. Typical of nitrogen heterocycles.[2][5]
Visualization of Signaling Pathway
The following diagram illustrates the fragmentation logic and experimental flow.
Caption: LC-MS/MS workflow showing the ionization and sequential fragmentation of the target indazole.
Comparative Analysis: 2H vs. 1H Isomer[1][4][10]
This section provides the objective comparison required to distinguish the product from its closest alternative.
Metric
5-Iodo-2,3-dimethyl-2H-indazole
5-Iodo-1,3-dimethyl-1H-indazole
Analytical Implication
Retention Time (C18)
Earlier ( 3.5 min)
Later ( 4.2 min)
2H is more polar due to quinoid resonance.
Base Peak (MS2)
m/z 146 (De-iodinated)
m/z 146 (De-iodinated)
Both lose Iodine easily; not diagnostic alone.
Methyl Loss (m/z 258)
Medium Intensity
Low Intensity
N2-methyl is often more labile than N1-methyl.
RDA Cleavage
Prominent at high CE
Less Prominent
2H ring system is less aromatic/stable.
Mechanistic Insight:
The 1H-indazole is a fully aromatic, 10-
electron system (benzenoid). The 2H-indazole forces a quinoid-like structure on the benzene ring to maintain conjugation. This reduced thermodynamic stability in the 2H-isomer leads to:
Higher polarity (faster elution on RP-LC).
Lower activation energy for fragmentation (higher total ion current in MS2 at lower collision energies).
References
Lipunova, G. N., et al. (2016).[6] Fluorine-containing indazoles: Synthesis and biological activity.[6] Journal of Fluorine Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40154007, 5-iodo-2-methyl-2H-indazole.[7] Retrieved from [Link]
Carlier, J., et al. (2025).[6] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
biological activity comparison of 2H-indazole vs 1H-indazole analogs
Executive Summary In medicinal chemistry, the indazole scaffold is a privileged structure, particularly prevalent in kinase inhibitors and metabolic modulators. The core challenge in optimizing indazole-based drugs lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, particularly prevalent in kinase inhibitors and metabolic modulators. The core challenge in optimizing indazole-based drugs lies in the tautomeric distinction between 1H-indazole and 2H-indazole . While 1H-indazole is thermodynamically favored (by ~2.3–4.5 kcal/mol), the 2H-indazole tautomer offers a distinct electronic profile and hydrogen-bonding vector that can be exploited for specific active site requirements.
This guide provides a technical comparison of these two isomers, focusing on their performance in kinase binding (hinge region interactions), metabolic stability, and synthetic accessibility.
Fundamental Physicochemical Differences
The biological divergence between 1H- and 2H-indazoles stems from their electronic ground states and hydrogen bond donor/acceptor capabilities.
Property
1H-Indazole (Benzenoid)
2H-Indazole (Quinonoid)
Impact on Drug Design
Thermodynamics
More stable (Ground State)
Less stable (+2.3 to 4.5 kcal/mol)
1H is the default product of non-selective alkylation.
Dipole Moment
~1.50 D
~3.40 D
2H analogs have higher polarity, affecting membrane permeability.
H-Bond Donor
N1-H
N2-H
Determines orientation in the kinase hinge region.
H-Bond Acceptor
N2
N1
Critical for "donor-acceptor" motifs in active sites.
Basicity (pKb)
0.42
2.02
2H-indazoles are generally more basic.
Visualizing the Tautomeric Switch & Binding Logic
The following diagram illustrates how shifting the substituent from N1 to N2 inverts the hydrogen-bonding pattern, potentially altering binding affinity by orders of magnitude.
Caption: The "H-Bond Flip." Switching substitution from N1 to N2 inverts the donor/acceptor profile. In many kinase pockets (e.g., VEGFR, EGFR), the N1-substituted form aligns perfectly with the hinge backbone, while N2-substitution forces a steric clash or loss of a key H-bond.
Biological Activity Comparison: Case Studies
Case Study A: EGFR Kinase Inhibition (Naphthyl-Indazole Series)
In the development of EGFR inhibitors, the position of the hydrophobic tail (naphthyl group) on the indazole core is critical. The 1H-indazole scaffold allows the core to act as a hinge binder while directing the bulky naphthyl group into the hydrophobic back-pocket.
Interpretation: The N1-substituted isomer (36b) demonstrates single-digit nanomolar potency. The N2-isomer (36a), despite being chemically identical in composition, suffers a significant drop in potency. This confirms that the N1-linkage is required to orient the indazole nitrogen (N2) to accept a hydrogen bond from the hinge region residue (typically Met793 in EGFR).
Case Study B: Lonidamine (Metabolic Modulation)
Lonidamine is a classic 1H-indazole derivative (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) that inhibits mitochondrial pyruvate carrier (MPC) and hexokinase II.[1][2][3]
1H-Isomer (Lonidamine): Active pharmaceutical ingredient. Modulates energy metabolism effectively in micromolar ranges (IC50 ~50-250 µM depending on assay).
2H-Isomer: Generally inactive or significantly less potent for this specific pharmacophore. The carboxylic acid at C3 and the benzyl group at N1 create a specific 3D volume that fits the MPC channel; shifting the benzyl to N2 disrupts this pharmacophore, preventing effective blockade of pyruvate transport.
Experimental Protocols
To objectively compare these isomers, one must first synthesize them with high regioselectivity, as separation of tautomers from a crude mixture is often difficult due to overlapping polarity.
Protocol A: Regioselective Synthesis of N2-Alkyl Indazoles (Pfizer Method)
Context: Standard base-catalyzed alkylation yields a mixture favoring N1. This protocol selectively targets N2 using acidic conditions.[4]
Reagents: Start with 1H-indazole derivative (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.2 eq), and catalytic BF3·OEt2 or TfOH.
Solvent: Anhydrous CH2Cl2 or THF.
Procedure:
Dissolve indazole in solvent under N2 atmosphere.
Add acid catalyst at 0°C.
Add alkyl imidate dropwise.
Stir at room temperature for 2-4 hours.
Mechanism: Protonation of the imidate creates a reactive carbocation-like species. The N2 position of indazole, being more nucleophilic in the neutral/acidic state (due to lone pair availability compared to the pyrrole-like N1), attacks the electrophile.
Validation: 1H NMR will show a distinct shift. N2-alkyl protons typically appear downfield compared to N1-alkyl protons due to the quinonoid ring current.
Protocol B: Kinase Hinge Binding Assay (FRET-based)
Context: To determine if the N1 vs N2 shift affects ATP-competition.
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
Data Analysis: Plot FRET Ratio vs. log[Compound]. A decrease in FRET signal indicates displacement of the tracer.
Expectation: N1-isomers of hinge-binders (like Axitinib analogs) will show low IC50 (high displacement). N2-isomers will likely show high IC50 (poor displacement) if the hinge H-bond is lost.
Synthesis & Screening Workflow
The following diagram outlines the decision tree for synthesizing and testing these analogs to ensure valid biological comparisons.
Caption: Workflow for differentiating 1H vs 2H activity. Critical step: Structural confirmation via NOESY NMR is mandatory before biological testing, as synthetic mixtures can lead to false positives.
References
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem. Link
Gauntner, T. et al. Tautomeric Preferences of the cis and trans Isomers of Axitinib. ResearchGate. Link
Pfizer Inc. Mechanism of a Highly Selective N2 Alkylation of Indazole.[4] WuXi Biology / Synthesis (2022). Link
Liu, H. et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC (NIH). Link
Nancolas, B. et al. Mechanism of Antineoplastic Activity of Lonidamine. PMC (NIH). Link
Assiut University. CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers.Link
Personal protective equipment for handling 5-Iodo-2,3-dimethyl-2H-indazole
Strategic Safety Overview: The "Defensive Handling" Protocol As researchers, we often handle compounds where specific toxicological data is sparse. 5-Iodo-2,3-dimethyl-2H-indazole is a halogenated heteroaromatic intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Safety Overview: The "Defensive Handling" Protocol
As researchers, we often handle compounds where specific toxicological data is sparse. 5-Iodo-2,3-dimethyl-2H-indazole is a halogenated heteroaromatic intermediate, typically utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1]
Because specific Occupational Exposure Limits (OELs) are rarely established for early-stage intermediates, you must adopt a Performance-Based Control Banding approach.[1] We do not wait for toxicity data to dictate safety; we assume the compound is a Potent Pharmacophore until proven otherwise.[1]
The Core Hazard Profile:
Structural Risks: The indazole core is a privileged structure in kinase inhibitors and receptor agonists, implying potential biological activity.[1]
Chemical Risks: The C-I bond is labile.[1] Photolytic or thermal decomposition releases free iodine (
) and hydrogen iodide (), both of which are corrosive and respiratory irritants.
Physical State: As a solid, electrostatic charging is a primary dispersion vector during weighing.[1]
Risk Assessment & PPE Matrix
Do not rely on a "one-size-fits-all" PPE strategy.[1] Protection must scale with the energy of the task (e.g., heating, pressurizing, or aerosolizing).
Table 1: Task-Based PPE Specifications
Operational Phase
Hazard Vector
Primary PPE (Mandatory)
Secondary Engineering Controls
Weighing & Transfer (Solid)
Airborne Dust, Electrostatic Dispersion
Gloves: Double-glove Nitrile (0.11mm min).Resp: N95/P100 (only if outside hood); Fume Hood preferred.Eye: Chemical Splash Goggles (ANSI Z87.1).[1][2]
Static Control: Ionizing bar or antistatic gun.Containment: Balance enclosure or Vented Balance Safety Enclosure (VBSE).[1]
Solubilization & Reaction (Liquid)
Splash, Solvent Permeation, Vapors
Gloves: Laminate (Silver Shield®) if using DCM/THF.[1] Nitrile acceptable for MeOH/Water.Eye: Face Shield + Goggles.Body: Lab Coat (Nomex/Cotton blend).[1]
Gloves: Double-glove (Nitrile over Laminate).Resp: Fume Hood mandatory (Do not rely on respirators for iodine vapors).[1]
Scrubber: Sodium thiosulfate trap for iodine vapors.Shielding: Blast shield if heating sealed vessels.[1]
Critical Nuance - Glove Permeation:
5-Iodo-2,3-dimethyl-2H-indazole is often dissolved in polar aprotic solvents (DMF, DMSO) for coupling reactions.[1] Nitrile gloves degrade rapidly in DMF. If handling solutions, wear a Laminate (PE/EVOH) inner glove under a Nitrile outer glove for dexterity and chemical resistance [1].[1]
Operational Workflow: The "Safe Loop"
Safety is not just equipment; it is a sequence of validated actions.[1] The following diagram illustrates the decision logic for handling this compound, specifically addressing its light sensitivity and potential for iodine release.
Figure 1: Decision logic for PPE selection and operational workflow. Note the specific branch for solvent compatibility, a common failure point in glove selection.
Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Dust Phase)
Context: Indazole intermediates are often fluffy solids that carry static charge, leading to "leapfrog" contamination where dust jumps outside the weigh boat.[1]
Preparation: Place an amber vial (to prevent photodecomposition) and a disposable antistatic weigh boat inside the balance enclosure.
Static Elimination: Use a Polonium-210 static eliminator or a piezoelectric gun on the solid before spatula contact.[1]
Transfer: Transfer slowly. If the solid adheres to the spatula, do not tap the spatula against the vial rim (this creates aerosols). Wash the spatula into the reaction vessel with the reaction solvent instead.
Sealing: Cap the reaction vessel inside the hood before moving it to the balance or rotovap.
B. Decontamination (The "Self-Validating" Step)
Context: You cannot see trace indazole contamination.[1] You must chemically neutralize potential residues.[1]
The Indicator Check: After cleaning, wipe the area with a white ChemWipe moistened with solvent.[1] If you see any yellow/tan discoloration, the area is still contaminated.[1]
The Thiosulfate Wash: Because this is an iodo-compound, free iodine may form over time.[1]
Step 1: Wipe surfaces with 10% Sodium Thiosulfate solution (neutralizes Iodine to colorless Iodide).[1]
Step 2: Follow with a detergent wash (removes the organic indazole core).[1]
Minor Spill (<1g): Cover with wet paper towels (to prevent dust).[1] Wipe up with Sodium Thiosulfate solution.[1] Place waste in a sealed bag inside the hood.
Major Spill (>1g): Evacuate the immediate area. Don N95/P100 respirator.[1] Use a dedicated HEPA vacuum or wet-sweeping method.[1] Do not dry sweep. [1]
Disposal Classification
This compound contains Iodine.[1][3] It must be segregated into the Halogenated Organic Waste stream.[1]
Do not mix with strong oxidizers (risk of exothermic iodine release).[1]
Labeling: Clearly mark waste containers as "Contains Organic Iodides - Potential Sensitizer."[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] (Chapter 6: Working with Chemicals).
Occupational Safety and Health Administration (OSHA). (2011).[1] Hazard Communication Standard and Pharmaceuticals. (Clarification on handling hazardous drug intermediates).
Centers for Disease Control and Prevention (CDC/NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Basis for "Universal Precautions" with novel pharmacophores).
Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Laminate gloves against DMF/DMSO).